molecular formula C17H20N4O2 B2887805 Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1203112-84-8

Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B2887805
CAS No.: 1203112-84-8
M. Wt: 312.373
InChI Key: GLZAAGMJFCKLOQ-UHFFFAOYSA-N
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Description

Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has a unique structure that combines a piperazine ring with a phenylpyrimidine moiety, making it of interest in various scientific research fields .

Preparation Methods

The synthesis of Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including anticancer and antimicrobial activities. In the industry, it may be used in the development of new materials or as a precursor for other chemical compounds .

Mechanism of Action

The mechanism of action of Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, leading to its biological effects. The phenylpyrimidine moiety may enhance its binding affinity and specificity for certain targets, contributing to its overall activity .

Comparison with Similar Compounds

Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as other piperazine derivatives and pyrimidine derivatives. Similar compounds include 2-(4-(4-acetamidophenylsulfonyl)piperazin-1-yl)ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine. These compounds share structural similarities but may differ in their biological activities and applications .

Properties

IUPAC Name

ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-2-23-17(22)21-10-8-20(9-11-21)16-12-15(18-13-19-16)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZAAGMJFCKLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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